(2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid

Enantioselective synthesis Electrocatalysis Chiral intermediate

This S-enantiomer is the ICH Q3A-mandated reference for Levetiracetam impurity quantification. Substitution with the R-enantiomer (CAS 103833-72-3) or racemate (CAS 67118-31-4) invalidates chiral HPLC accuracy and risks erroneous ANDA batch release. In API synthesis, only the S-enantiomer preserves enantiomeric excess >99% during oxidation to the carboxylic acid, ensuring stereochemical fidelity to pharmacologically active Levetiracetam. Supplied with full COA traceable to USP/EP monographs. Store at -20°C.

Molecular Formula C8H13NO3
Molecular Weight 171.19 g/mol
CAS No. 102849-49-0
Cat. No. B195800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid
CAS102849-49-0
Synonyms(αS)-α-Ethyl-2-oxo-1-pyrrolidineacetic Acid; 
Molecular FormulaC8H13NO3
Molecular Weight171.19 g/mol
Structural Identifiers
SMILESCCC(C(=O)O)N1CCCC1=O
InChIInChI=1S/C8H13NO3/c1-2-6(8(11)12)9-5-3-4-7(9)10/h6H,2-5H2,1H3,(H,11,12)/t6-/m0/s1
InChIKeyIODGAONBTQRGGG-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Solid

Structure & Identifiers


Interactive Chemical Structure Model





(2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid (CAS 102849-49-0): Pharmaceutical Analytical Impurity and Chiral Intermediate for Levetiracetam Quality Control


(2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid (CAS 102849-49-0), commonly designated Levetiracetam S-Carboxylic Acid, is a chiral pyrrolidinone derivative with molecular formula C₈H₁₃NO₃ and molecular weight 171.19 g/mol. This compound is formally recognized as a pharmaceutical analytical impurity of the antiepileptic drug Levetiracetam and is also a key chiral intermediate in its synthesis [1]. As the S-enantiomer of the corresponding carboxylic acid, it exhibits a melting point range of 118–121°C and is typically supplied as a solid with a minimum purity specification of 95–98% depending on the vendor and intended application . The compound is stored long-term at -20°C and is shipped under ambient or cold conditions based on regulatory requirements [2].

Why Levetiracetam Impurities and Chiral Intermediates Cannot Be Interchanged: The Critical Role of (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid


In pharmaceutical quality control and chiral synthesis, substituting (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid with its R-enantiomer (CAS 103833-72-3), the racemic mixture (CAS 67118-31-4), or other Levetiracetam impurities introduces unacceptable analytical and regulatory risk. Regulatory guidances such as ICH Q3A mandate identification, qualification, and control of specified impurities in active pharmaceutical ingredients [1]. The S-enantiomer is the specific metabolite and process-related impurity of Levetiracetam, and its quantification requires a reference standard of defined stereochemical and chemical purity [2]. Generic substitution with the incorrect enantiomer or a racemic standard would compromise method accuracy, invalidate impurity profiling, and could lead to erroneous batch release decisions. Furthermore, in the synthesis of Levetiracetam, retention of enantiomeric purity during the oxidation of the primary alcohol intermediate to the carboxylic acid is a critical process parameter; only the S-enantiomer yields the pharmacologically active drug substance [3].

Quantitative Differentiation of (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid (CAS 102849-49-0) Against In-Class Analogs


Enantiomeric Purity Retention in Electrocatalytic Oxidation: 99.1% Enantiomeric Excess for (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid vs. Potential Epimerization in Conventional Methods

In the synthesis of Levetiracetam, the oxidation of the primary alcohol intermediate to (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid proceeds via an epimerizable aldehyde intermediate. A synergistic electrocatalytic strategy employing a Mn-NiSe₂/GF electrocatalyst and aminoxyl radical mediators achieved an enantiomeric excess retention of 99.1% for the target (S)-carboxylic acid, with an isolated yield of 93.5% [1]. This represents a quantifiable advantage over conventional chemical oxidation methods, which can result in significant racemization and loss of chiral purity. The process was demonstrated on a multi-hundred-gram scale, establishing industrial relevance [2].

Enantioselective synthesis Electrocatalysis Chiral intermediate

Chiral Resolution Selectivity: Levetiracetam (S)-Acid Preferentially Co-Crystallizes with S-2-Chloromandelic Acid, Enabling Enantiospecific Separation

Levetiracetam (S)-carboxylic acid demonstrates stereochemical selectivity in co-crystallization with halogenated mandelic acids. Specifically, it selectively co-crystallizes with S-2-chloromandelic acid over the R-enantiomer, a property that can be exploited for the resolution of racemic mixtures [1]. In contrast, the racemic carboxylic acid (Levetiracetam EP Impurity A, CAS 67118-31-4) lacks this stereospecificity. The observed asymmetry in overall solubility between the two sides of the racemic composition enables the design of efficient chiral resolution processes [2].

Chiral resolution Co-crystallization Stereoselectivity

Regulatory Reference Standard Purity Specification: (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid at 98.00% Minimum Purity vs. Generic 95% Reagent Grade

For pharmaceutical analytical applications, (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid is available as a reference standard with a minimum purity specification of 98.00% (HPLC) from certified suppliers, as defined for use in method validation, quality control, and ANDA submissions [1]. In comparison, generic reagent-grade material is often specified at only ≥95% purity, lacking the rigorous characterization, traceability, and lot-specific certificates of analysis required for regulatory submissions . Reference standards compliant with USP or EP guidelines provide traceability to pharmacopeial monographs, a critical requirement for GMP-compliant quality control [2].

Reference standard Purity specification Regulatory compliance

Metabolite and Impurity Specificity: (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid is the Designated USP Levetiracetam Acid Impurity; the R-Enantiomer and Racemate Are Distinct Chemical Entities

According to the United States Pharmacopeia (USP), (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid (CAS 102849-49-0) is designated as the specific Levetiracetam acid impurity, chemically defined as ((S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid) . This designation differentiates it from the R-enantiomer (Levetiracetam R-Carboxylic Acid, CAS 103833-72-3) and the racemic mixture (Levetiracetam EP Impurity A, CAS 67118-31-4), which are treated as separate impurities in pharmacopeial monographs [1]. The S-enantiomer is also the primary metabolite of Levetiracetam formed via enzymatic hydrolysis, whereas the R-enantiomer is not a naturally occurring metabolite and may have different toxicological and pharmacological profiles [2].

Pharmaceutical impurity Metabolite Regulatory specification

Key Procurement and Application Scenarios for (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid (CAS 102849-49-0)


GMP-Compliant Impurity Reference Standard for Levetiracetam ANDA Submissions

In Abbreviated New Drug Application (ANDA) submissions for generic Levetiracetam, the identification and quantification of the specified impurity (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid is mandatory . Procurement of a reference standard with a minimum purity of 98.00%, supplied with a comprehensive Certificate of Analysis and traceability to USP/EP monographs, is essential for method validation and ongoing quality control [7]. The material should be stored at -20°C and handled according to GMP guidelines.

Chiral Intermediate for Electrocatalytic Synthesis of High-Purity Levetiracetam

For process chemistry teams developing or scaling up the synthesis of Levetiracetam, (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid serves as the direct chiral precursor to the active pharmaceutical ingredient. Electrochemical oxidation methods that preserve enantiomeric excess above 99% offer a sustainable and efficient route to the carboxylic acid intermediate, enabling subsequent amidation to Levetiracetam with high overall stereochemical fidelity . This approach is particularly valuable for manufacturing scale-up, where conventional oxidation methods risk racemization and yield loss [7].

Enantiospecific Co-Crystallization Screening for Chiral Resolution

Research groups investigating novel chiral resolution methodologies can exploit the selective co-crystallization behavior of (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid with halogenated mandelic acids . The observed stereospecificity, characterized by asymmetric solubility between enantiomers, provides a basis for designing efficient separation processes for racemic mixtures. This application is supported by phase diagram studies demonstrating large solubility asymmetries [7].

Stability-Indicating HPLC Method Development and Forced Degradation Studies

Analytical development laboratories require the S-enantiomer of Levetiracetam carboxylic acid as a marker compound for stability-indicating HPLC methods and forced degradation studies of Levetiracetam drug substance and drug product . The compound's distinct chromatographic retention time and resolution from the parent drug and other impurities, as established by validated chiral HPLC methods using columns such as α₁-acid glycoprotein (AGP) with isocratic phosphate buffer (pH 7) and UV detection at 210 nm, make it an essential reference for impurity profiling [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.